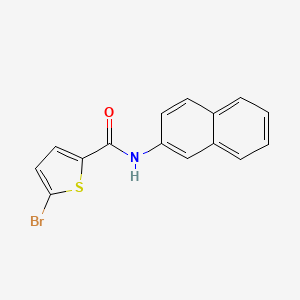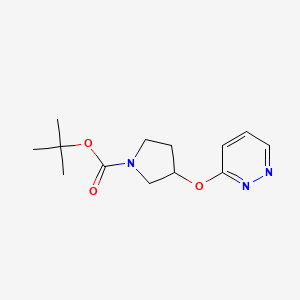
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride, also known as TBNH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TBNH is a white crystalline powder that is soluble in water and has a molecular formula of C14H21ClN.
Scientific Research Applications
Spectroscopic Identification and Derivatization
- Spectroscopic Studies : In a study by Nycz et al. (2016), spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction were used to identify novel hydrochloride salts of cathinones, including compounds structurally similar to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-amine hydrochloride. These techniques are crucial in forensic science for identifying and characterizing new psychoactive substances (Nycz et al., 2016).
Stereoselective Synthesis Processes
- Large-Scale Stereoselective Synthesis : Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a related compound, showcasing the importance of stereochemistry in the synthesis of complex organic molecules. This method demonstrates the potential for producing similar compounds on an industrial scale (Han et al., 2007).
Synthesis of Derivatives and Analogs
- Synthesis of Halogenated Derivatives : Nguyen et al. (2003) described a method for synthesizing 7-halo-1-indanones and 8-halo-1-tetralones, demonstrating the versatility of tetrahydronaphthalene derivatives in synthetic chemistry (Nguyen et al., 2003).
Pharmaceutical Research and Development
- Antioxidant and Tumor Inhibitory Activity : A study by Hamdy et al. (2013) investigated new polyfunctionally substituted tetrahydronaphthalene derivatives for their antioxidant and tumor inhibitory activities. This research highlights the potential pharmaceutical applications of such compounds (Hamdy et al., 2013).
Chemical Synthesis and Catalysis
- Atropisomeric Relationship in Synthesis : Drawanz et al. (2017) explored the synthesis of thiazolidinones and benzothiazepinones using 5,6,7,8-tetrahydronaphthalen-1-amine. This study provides insights into the atropisomerism phenomenon in chemical synthesis (Drawanz et al., 2017).
Enzymatic Applications in Chemistry
- Chemoenzymatic Routes in Synthesis : Li et al. (2011) discussed the use of Candida antarctica lipase B in the kinetic resolution of cyclic quaternary α-amino esters, including tetrahydronaphthalene analogues. This showcases the application of enzymes in stereoselective synthesis (Li et al., 2011).
Anticancer Research
- Synthesis for Anticancer Evaluation : Gouhar and Raafat (2015) synthesized derivatives of tetrahydronaphthalene for anticancer evaluation, highlighting the potential of these compounds in developing new cancer treatments (Gouhar & Raafat, 2015).
properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h6-7,10-11H,2-5,8-9,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDZJLMKECOURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC2=C(CCCC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)
![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)

![2,3-dimethoxy-11-[4-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2396377.png)
